molecular formula C21H18N2O3 B3017167 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol CAS No. 899728-93-9

2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol

Cat. No.: B3017167
CAS No.: 899728-93-9
M. Wt: 346.386
InChI Key: YNCBLTREGCXWAF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several different functional groups, including a furan ring, a benzopyrazole ring, an oxazine ring, and a phenol group . These groups are common in many biologically active compounds and could potentially have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the arrangement of these groups and the presence of any additional substituents.

Scientific Research Applications

Antiviral and Antimicrobial Activities

Research has identified compounds with structures similar to the specified chemical as potential antiviral and antimicrobial agents. For instance, compounds isolated from the fermentation broth of endophytic actinomycetes, including a new alkaloid with furan moieties, have shown activity against the influenza A virus subtype H1N1, indicating potential as a basis for developing new antiviral drugs (Wang et al., 2014). Such findings underscore the relevance of furan-containing compounds in the search for novel antiviral therapies.

Synthesis and Chemical Transformations

The synthesis of novel organic compounds incorporating furan nuclei has been a significant area of interest. Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate, for example, has served as a precursor for synthesizing various fused heterocyclic ring systems, demonstrating the versatility of furan-containing compounds in organic synthesis (Mostafa & Nada, 2015). Such research underscores the utility of complex furan derivatives in exploring new chemical spaces.

High-Performance Thermosets

A novel furan-containing tetrafunctional fluorene-based benzoxazine monomer has been developed, leading to polybenzoxazine with significantly higher glass transition temperatures and better thermal stability than traditional multifunctional benzoxazine resins (Wang et al., 2014). This research highlights the potential of furan derivatives in creating advanced materials with superior properties for industrial applications.

Catalytic Synthesis and Molecular Modeling

The development of novel chalcone derivatives, incorporating furan and other heterocyclic moieties, through catalytic synthesis has been explored for their potent antioxidant activities. Such studies not only offer insights into new synthetic routes but also provide a basis for understanding the structure-activity relationships that govern the antioxidant potential of these compounds (Prabakaran, Manivarman, & Bharanidharan, 2021).

Future Directions

The study of complex organic molecules like this one is a very active area of research, with potential applications in fields like medicinal chemistry and materials science . Future research could involve studying the properties of this compound in more detail, or exploring its potential uses in these and other fields.

Properties

IUPAC Name

2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-13-8-9-18(24)15(11-13)16-12-17-14-5-2-3-6-19(14)26-21(23(17)22-16)20-7-4-10-25-20/h2-11,17,21,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBLTREGCXWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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